molecular formula C12H13FN2O B8002801 6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one

Cat. No.: B8002801
M. Wt: 220.24 g/mol
InChI Key: YVNXICYAFHSLDL-UHFFFAOYSA-N
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Description

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one is a chemical compound with the molecular formula C12H12FN2O It is a derivative of isoindolinone, a bicyclic compound that contains a nitrogen atom in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one typically involves the reaction of a fluorinated isoindolinone precursor with a pyrrolidine derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where the fluorinated isoindolinone is reacted with a pyrrolidine derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNXICYAFHSLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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